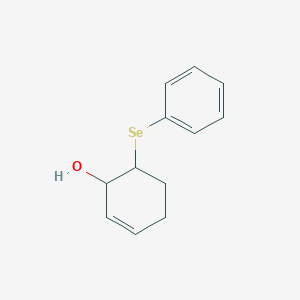![molecular formula C23H27ClO4 B14325052 4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate CAS No. 104041-05-6](/img/structure/B14325052.png)
4'-(Chlorocarbonyl)[1,1'-biphenyl]-4-yl nonyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate is an organic compound with the molecular formula C23H27ClO4 This compound is characterized by the presence of a chlorocarbonyl group attached to a biphenyl structure, which is further linked to a nonyl carbonate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate typically involves the reaction of 4-(Chlorocarbonyl)phenyl nonyl carbonate with a biphenyl derivative. The reaction conditions often require the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures consistent product quality and efficiency. The purification of the final product is typically achieved through techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorocarbonyl group to a hydroxyl group or other reduced forms.
Substitution: The chlorocarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Ammonia (NH3), amines, alcohols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
科学的研究の応用
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate involves its interaction with specific molecular targets. The chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The biphenyl structure may also contribute to the compound’s ability to interact with hydrophobic regions of biological membranes or proteins .
類似化合物との比較
Similar Compounds
4-(Chlorocarbonyl)phenyl nonyl carbonate: Shares a similar structure but lacks the biphenyl moiety.
Biphenyl derivatives: Compounds with similar biphenyl structures but different functional groups.
Carbonate esters: Compounds with similar carbonate ester groups but different aromatic or aliphatic substituents .
Uniqueness
4’-(Chlorocarbonyl)[1,1’-biphenyl]-4-yl nonyl carbonate is unique due to the combination of its chlorocarbonyl, biphenyl, and nonyl carbonate groups.
特性
CAS番号 |
104041-05-6 |
|---|---|
分子式 |
C23H27ClO4 |
分子量 |
402.9 g/mol |
IUPAC名 |
[4-(4-carbonochloridoylphenyl)phenyl] nonyl carbonate |
InChI |
InChI=1S/C23H27ClO4/c1-2-3-4-5-6-7-8-17-27-23(26)28-21-15-13-19(14-16-21)18-9-11-20(12-10-18)22(24)25/h9-16H,2-8,17H2,1H3 |
InChIキー |
FNTANQYXAFPRFR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC(=O)OC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


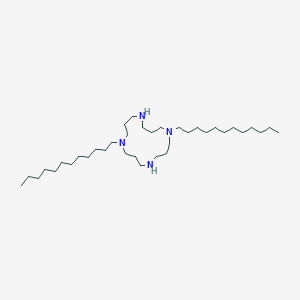

![4-({4-[(Undec-10-en-1-yl)oxy]phenyl}methoxy)benzonitrile](/img/structure/B14324982.png)
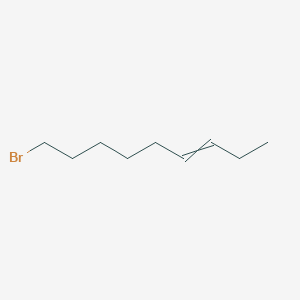
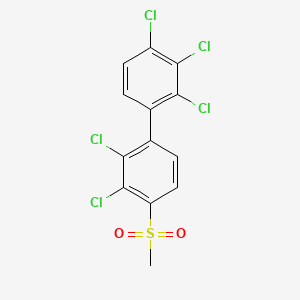

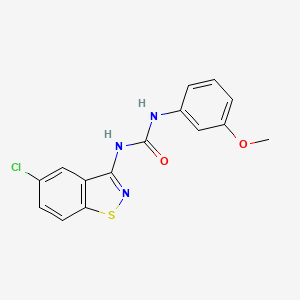

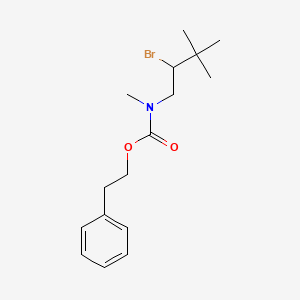
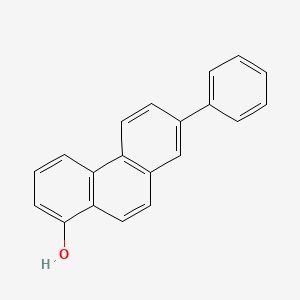
![2-[(Chloromethoxy)methyl]-1,3,5-trimethylbenzene](/img/structure/B14325015.png)
